molecular formula C17H12ClFN4O2 B2996708 1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea CAS No. 1207038-35-4

1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea

Cat. No. B2996708
CAS RN: 1207038-35-4
M. Wt: 358.76
InChI Key: UFLLDKNIFVLQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea is a chemical compound that belongs to the class of pyrazinyl urea derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Potential Anti-Cancer Applications

  • A study highlighted the synthesis and identification of pyrazole derivatives, including one similar to the compound , demonstrating potential as anti-cancer agents. The derivatives showed promising electronic structure and physico-chemical properties, indicating their possible use as photosensitizers in photovoltaic systems and their potential in medical applications, such as negative responses against human microsomal prostaglandin E synthase 1 (Thomas et al., 2019).

Structural Characterization and Synthesis

  • Research on the synthesis and structural characterization of isosteric compounds to 1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea revealed insights into their potential applications. The study focused on crystallization and structure determination, which could be relevant for developing new pharmaceuticals and materials (Kariuki et al., 2021).

Application in Neuropeptide S Antagonism

  • A series of derivatives, including ones structurally related to the compound , were synthesized and tested for their activity as Neuropeptide S antagonists. This research provides a foundation for the development of new treatments targeting Neuropeptide S related disorders (Zhang et al., 2008).

Implications in Microbial Degradation and Environmental Science

  • Studies on the microbial degradation of substituted urea herbicides, including compounds similar to 1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea, provide insights into the environmental impact and degradation processes of these compounds. This research is crucial for understanding the ecological implications of using such chemicals (Murray et al., 1969).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2/c18-11-2-1-3-13(10-11)21-17(25)22-15-16(24)23(9-8-20-15)14-6-4-12(19)5-7-14/h1-10H,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLLDKNIFVLQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea

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